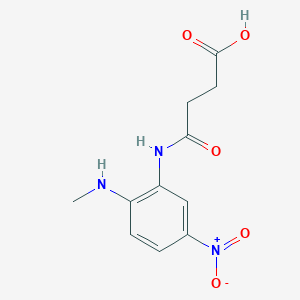![molecular formula C18H26N2O3 B13343464 Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[56]dodecane-9-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro[56]dodecane core, which includes a 4-oxa-1,9-diazaspiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. The use of advanced analytical methods, such as NMR and HPLC, ensures the quality control of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and bioactivity.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The presence of nitrogen and oxygen atoms within the ring system facilitates hydrogen bonding and electrostatic interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate can be compared with other spirocyclic compounds, such as:
Spirooxindoles: Known for their biological activities and applications in medicinal chemistry.
Benzofuran derivatives: Exhibiting diverse pharmacological properties and used in drug development.
Tetrahydropyridines: Utilized in the synthesis of bioactive molecules and natural products.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H26N2O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
benzyl (2S,6R)-2-methyl-4-oxa-1,10-diazaspiro[5.6]dodecane-10-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-15-12-22-14-18(19-15)8-5-10-20(11-9-18)17(21)23-13-16-6-3-2-4-7-16/h2-4,6-7,15,19H,5,8-14H2,1H3/t15-,18+/m0/s1 |
InChI-Schlüssel |
IRYIPDIQRNKHKO-MAUKXSAKSA-N |
Isomerische SMILES |
C[C@H]1COC[C@@]2(N1)CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC1COCC2(N1)CCCN(CC2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol](/img/structure/B13343387.png)
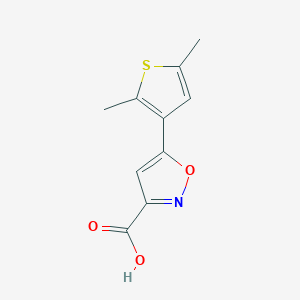
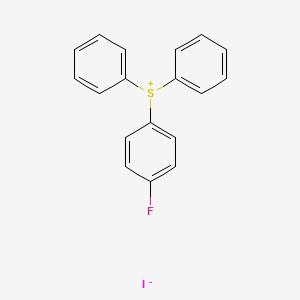
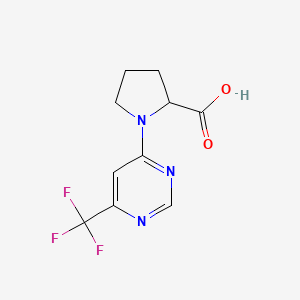
![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13343418.png)
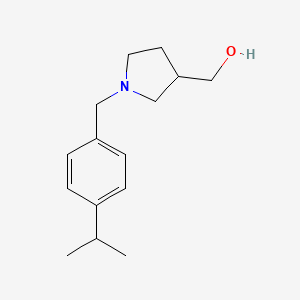
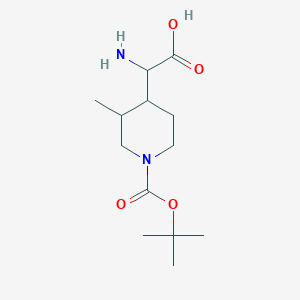
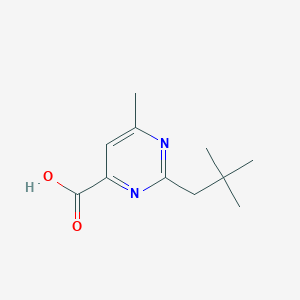
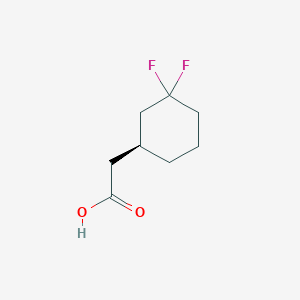
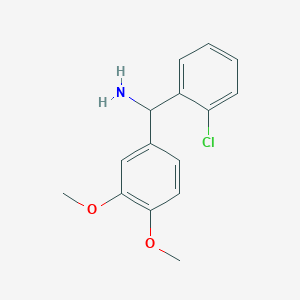
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
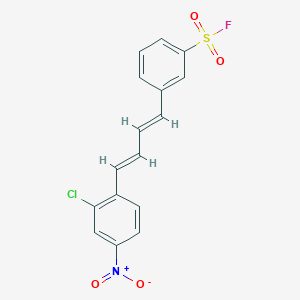
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
